Cerium tripotassium bis(phosphate)
Description
Structure
2D Structure
Properties
CAS No. |
68998-30-1 |
|---|---|
Molecular Formula |
CeK3O8P2 |
Molecular Weight |
447.35 g/mol |
IUPAC Name |
tripotassium;cerium(3+);diphosphate |
InChI |
InChI=1S/Ce.3K.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6 |
InChI Key |
ULHZWTVGOMRTNQ-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[K+].[K+].[K+].[Ce+3] |
Origin of Product |
United States |
Structural Elucidation and Crystallography of Cerium Tripotassium Bis Phosphate
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray Diffraction (PXRD) serves as a fundamental technique for the initial structural characterization of polycrystalline materials like Cerium Tripotassium Bis(phosphate). This non-destructive method provides extensive information regarding the phase composition, crystal structure, and microstructural properties of the sample.
Phase Identification and Purity Assessment
PXRD is the primary method for confirming the identity and assessing the purity of synthesized K₃Ce(PO₄)₂. The experimental diffraction pattern obtained from a sample is compared against a reference database, such as the Inorganic Crystal Structure Database (ICSD), or against a computed pattern based on known structural data. materialsproject.org For K₃Ce(PO₄)₂, a successful synthesis yields a diffraction pattern where the peak positions and relative intensities match the standard for the monoclinic K₃Ce(PO₄)₂ phase. materialsproject.orgsctunisie.org
The absence of additional peaks is crucial as it indicates a pure, single-phase material. researchgate.netnih.gov Conversely, the presence of unexpected peaks would suggest the existence of impurities, unreacted starting materials, or alternative crystalline phases that may have formed during synthesis. researchgate.net The technique is sensitive enough to identify both crystalline secondary phases and, in some cases, the presence of a broad, featureless hump in the baseline, which would indicate an amorphous component. researchgate.net Studies on analogous cerium phosphate (B84403) compounds demonstrate the utility of PXRD in verifying the formation of single-phase crystalline products. researchgate.netresearchgate.net The compound K₃Ce(PO₄)₂ is known to be isostructural with its arsenate counterpart, K₃Ce(AsO₄)₂, further aiding in its phase identification through crystallographic analogy. sctunisie.org
Lattice Parameter Determination and Unit Cell Volume Calculations
Precise lattice parameters—the dimensions (a, b, c) and angles (α, β, γ) of the unit cell—can be determined from the positions of the diffraction peaks in a PXRD pattern. These parameters are fundamental to defining the crystal structure of K₃Ce(PO₄)₂. Computational studies based on Density Functional Theory (DFT) have provided calculated lattice parameters for the compound. materialsproject.org These theoretical values serve as a benchmark for comparison with experimental data obtained from Rietveld refinement of PXRD patterns.
The unit cell of K₃Ce(PO₄)₂ is monoclinic. materialsproject.org The calculated lattice parameters show slight variations depending on the computational method but provide a clear definition of the unit cell's geometry. aps.org The volume of the unit cell is directly calculated from these lattice parameters and is a key indicator of the compound's density and atomic packing efficiency. materialsproject.org
Below is a table of the calculated lattice parameters and unit cell volume for Cerium Tripotassium Bis(phosphate).
| Parameter | Value materialsproject.org |
| a | 5.707 Å |
| b | 7.558 Å |
| c | 9.686 Å |
| α | 89.141° |
| β | 90.000° |
| γ | 90.000° |
| Unit Cell Volume | 417.718 ų |
Note: The data is based on computational modeling from the Materials Project and represents the primitive cell. The angles deviate slightly from the ideal 90° for a monoclinic system in this representation. materialsproject.org
Crystallite Size Estimation and Microstructural Broadening Effects
Beyond phase identification, the shape of the diffraction peaks in a PXRD pattern provides insight into the microstructure of the material. The broadening of these peaks is inversely related to the size of the coherent diffracting domains, known as crystallites. The Scherrer equation is a common method used to estimate the average crystallite size from the peak width. researchgate.net
Single Crystal X-ray Diffraction
For an unambiguous determination of a crystal structure, Single Crystal X-ray Diffraction (SCXRD) is the definitive technique. This method uses a single, well-ordered crystal to obtain a three-dimensional map of the electron density, allowing for the precise determination of atomic positions, bond lengths, and bond angles.
Determination of Space Group and Crystal System
Analysis of the diffraction data from a single crystal of K₃Ce(PO₄)₂ has established its crystal system and space group. The systematic absences in the diffraction pattern, which are reflections with zero intensity due to the symmetry of the lattice, allow for the unambiguous assignment of the space group. K₃Ce(PO₄)₂ crystallizes in the monoclinic system, which is characterized by two right angles in its unit cell (α = γ = 90°, β ≠ 90°). materialsproject.orgsctunisie.org The specific space group has been identified as P2₁/m, with the international number 11. materialsproject.org This determination is corroborated by studies on the isostructural compound K₃Ce(AsO₄)₂, which also crystallizes in the monoclinic P2₁/m space group. sctunisie.org
| Crystal System | Space Group | International Number |
| Monoclinic | P2₁/m | 11 materialsproject.org |
Atomic Coordinates and Interatomic Distances/Angles
SCXRD analysis provides the precise fractional coordinates of each atom within the unit cell. This information defines the complete crystal structure of K₃Ce(PO₄)₂. The structure consists of cerium, potassium, phosphorus, and oxygen atoms occupying specific Wyckoff positions as dictated by the P2₁/m space group symmetry.
The fundamental building blocks of the structure are isolated PO₄ tetrahedra and cerium coordination polyhedra. In the isostructural arsenate compound, the structure is described as consisting of infinite layers of [Ce(AsO₄)₂]³ⁿ⁻, which are parallel to the (100) plane. sctunisie.org These layers are built from AsO₄ tetrahedra alternating with CeO₇ polyhedra that share corners. A similar arrangement is expected for K₃Ce(PO₄)₂, with PO₄ tetrahedra and CeO₇ polyhedra. The potassium (K⁺) cations are situated in the interlayer space, providing charge balance. sctunisie.org
The atomic positions determined from computational models are presented below.
| Atom | Wyckoff Symbol | x | y | z |
| Ce | 2e | 0.511 | 0.250 | 0.177 |
| K | 2e | 0.985 | 0.250 | 0.395 |
| K | 2e | 0.003 | 0.250 | 0.816 |
| K | 2a | 0.000 | 0.000 | 0.000 |
| P | 2e | 0.528 | 0.250 | 0.835 |
| P | 2e | 0.518 | 0.250 | 0.521 |
| O | 4f | 0.697 | 0.059 | 0.260 |
| O | 4f | 0.320 | 0.057 | 0.811 |
| O | 4f | 0.686 | 0.059 | 0.575 |
| O | 2e | 0.314 | 0.250 | 0.425 |
| O | 2e | 0.323 | 0.250 | 0.627 |
| O | 2e | 0.687 | 0.250 | 0.941 |
| O | 2e | 0.698 | 0.250 | 0.699 |
| O | 2e | 0.301 | 0.250 | 0.970 |
Data sourced from the Materials Project database. materialsproject.org
From these atomic coordinates, crucial interatomic distances and angles can be calculated, defining the coordination environment of each ion. The Ce³⁺ ion is coordinated by oxygen atoms from the phosphate groups, and the P atoms are tetrahedrally coordinated by four oxygen atoms, forming the rigid PO₄³⁻ anions.
Analysis of Cerium-Phosphate Framework Topologies
The crystal structure of cerium tripotassium bis(phosphate), K₃Ce(PO₄)₂, is characterized by a distinct layered topology. It is isostructural with its arsenate analogue, K₃Ce(AsO₄)₂, which crystallizes in the monoclinic system with the P2₁/m space group. sctunisie.org The fundamental architecture consists of infinite anionic layers of [Ce(PO₄)₂]n³ⁿ⁻ that are parallel to the (100) crystal plane. sctunisie.org
These layers are constructed from PO₄ tetrahedra that alternate with CeO₇ polyhedra, described as decahedra, linked through corner-sharing. sctunisie.org In the analogous and isostructural compound K₃Nd(PO₄)₂, the neodymium ion (Nd³⁺) is in sevenfold coordination, bonded to one bidentate phosphate group and five monodentate phosphate groups. researchgate.net This coordination scheme creates a robust, two-dimensional anionic framework. The tripotassium cerium(III) bis(phosphate) structure shows a close analogy to that of glaserite, K₃Na(SO₄)₂. sctunisie.orgresearchgate.net
Structural Refinement Methodologies (e.g., Rietveld Analysis)
The structural parameters of compounds like cerium tripotassium bis(phosphate) are determined and refined using diffraction data. For the isostructural analogue K₃Ce(AsO₄)₂, the crystal structure was precisely determined from 851 independent reflections obtained via single-crystal X-ray diffraction. sctunisie.org The refinement of this structure converged to a final residual factor R(F) of 0.038 and a weighted residual factor wR(F²) of 0.103, indicating a high degree of accuracy in the determined atomic positions and lattice parameters. sctunisie.org
For other related cerium phosphates, such as K₂Ce(PO₄)₂, the Rietveld refinement method applied to powder X-ray diffraction (XRD) data is a common and powerful technique. researchgate.netrsc.orgresearchgate.net This method involves fitting the entire experimental powder diffraction pattern with a calculated profile based on a structural model, allowing for the refinement of cell parameters, atomic coordinates, and phase quantities. researchgate.netrsc.orgprofex-xrd.org Although specific Rietveld analysis data for K₃Ce(PO₄)₂ were not found, this methodology is standard for obtaining detailed structural information from polycrystalline samples of such materials. researchgate.netnih.govnih.gov
Investigation of Ion Channel Structures and Framework Porosity
The layered framework of K₃Ce(PO₄)₂ inherently creates significant porosity. The structure is characterized by the interlayer space between the [Ce(PO₄)₂]n³ⁿ⁻ anionic sheets. sctunisie.org This space is occupied by the potassium (K⁺) cations, which balance the negative charge of the cerium-phosphate layers. sctunisie.org
These interlayer regions effectively form two-dimensional ion channels. The potassium ions residing within these channels are often exchangeable, which provides favorable conditions for ion-exchange processes. researchgate.net The accessibility and dimensions of these channels and the mobility of the K⁺ ions within them are defining characteristics of the compound's framework porosity. The structure of the related compound KCoFe(PO₄)₂ also features a three-dimensional framework with channels occupied by potassium cations. nih.gov
Polymorphism and Phase Transitions at Elevated Temperatures
Direct experimental evidence on the polymorphism and high-temperature phase transitions of K₃Ce(PO₄)₂ is not detailed in the available literature. However, its thermal behavior can be inferred from related compounds. Notably, the cerium(IV) phosphate K₂Ce(PO₄)₂ undergoes thermal decomposition above 850 °C, yielding K₃Ce(PO₄)₂ and CePO₄ as products. cyberleninka.ru This indicates that K₃Ce(PO₄)₂ is a thermally stable phase at high temperatures. cyberleninka.ru
Furthermore, polymorphism is a known phenomenon in the broader family of alkali rare-earth double phosphates. For instance, K₃Lu(PO₄)₂, which is isostructural with the K₃Ce(PO₄)₂ series, exhibits multiple temperature-dependent phase transitions. researchgate.netornl.gov At room temperature, K₃Lu(PO₄)₂ is hexagonal, but it transforms to a monoclinic P2₁/m space group at 230 K and undergoes a further isosymmetric phase transition at 130 K that involves a change in the lutetium coordination number from six to seven. ornl.gov Such polymorphic behavior in an isostructural compound suggests that K₃Ce(PO₄)₂ may also be capable of undergoing similar structural transitions under different temperature or pressure conditions.
Isostructural Relationships with Other Lanthanide Bis(phosphates)
Cerium tripotassium bis(phosphate) belongs to a family of isostructural alkali-lanthanide phosphates. A systematic study of K₃Ln(PO₄)₂ compounds confirmed that crystals with this structure can be formed for a wide range of rare-earth elements (Ln), including Lu, Yb, Er, Ho, Dy, Gd, Nd, and Ce. researchgate.net
The most directly cited isostructural relationship is with K₃Ce(AsO₄)₂ and K₃Nd(PO₄)₂. sctunisie.orgresearchgate.net The structural data for the arsenate K₃Ce(AsO₄)₂, in particular, provides a reliable model for the crystallographic properties of K₃Ce(PO₄)₂ due to this direct structural analogy. sctunisie.org
Data Tables
Table 1: Crystallographic Data for K₃Ce(AsO₄)₂ (Isostructural to K₃Ce(PO₄)₂) Data sourced from the structural analysis of the isostructural arsenate compound. sctunisie.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a | 7.607(1) Å |
| b | 5.837(3) Å |
| c | 9.879(1) Å |
| β | 91.20(1)° |
| Formula Units (Z) | 2 |
Table 2: Known Isostructural K₃Ln(X)₂ Compounds List of compounds explicitly identified as isostructural in the search results.
| Compound | Reference |
| K₃Ce(AsO₄)₂ | sctunisie.org |
| K₃Nd(PO₄)₂ | sctunisie.orgresearchgate.net |
| K₃Lu(PO₄)₂ | researchgate.netornl.gov |
| K₃Yb(PO₄)₂ | researchgate.net |
| K₃Er(PO₄)₂ | researchgate.net |
| K₃Ho(PO₄)₂ | researchgate.net |
| K₃Dy(PO₄)₂ | researchgate.net |
| K₃Gd(PO₄)₂ | researchgate.net |
Spectroscopic Characterization and Electronic Structure
Vibrational Spectroscopy
Vibrational spectroscopy serves as a fundamental tool for investigating the structural arrangement of Cerium tripotassium bis(phosphate), particularly the coordination and vibrational modes of the phosphate (B84403) anions.
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the vibrational modes of the phosphate (PO₄³⁻) groups within the compound's crystal lattice. The free phosphate tetrahedron possesses four fundamental vibrational modes: the symmetric P-O stretching (ν₁), the symmetric OPO bending (ν₂), the asymmetric P-O stretching (ν₃), and the asymmetric OPO bending (ν₄) unito.it. In a crystalline environment like that of K₃Ce(PO₄)₂, the local symmetry of the phosphate ion can lift the degeneracy of these modes, leading to a more complex spectrum.
FTIR spectra of cerium phosphates typically show a sharp, broad band centered around 1045 cm⁻¹, which is related to the vibration of phosphate groups researchgate.net. Broader bands, often seen around 3350 cm⁻¹, are generally attributed to the symmetric and asymmetric stretching of O-H groups from absorbed water, while a sharp band near 1628 cm⁻¹ corresponds to H-O-H bending, indicating the presence of water molecules researchgate.netuj.ac.za. The analysis of these spectra provides critical information on the symmetry of the PO₄³⁻ tetrahedron and the presence of hydrated species within the sample.
Table 1: Typical Infrared Vibrational Modes for Phosphate Groups
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| ν₁ | Symmetric P-O Stretch | ~938 |
| ν₂ | Symmetric OPO Bend | ~420 |
| ν₃ | Asymmetric P-O Stretch | ~1017 |
| ν₄ | Asymmetric OPO Bend | ~567 |
Data derived from studies on phosphate tetrahedra in aqueous solutions and apatite minerals unito.it.
Raman spectroscopy complements FTIR by providing information on both the internal molecular vibrations of the phosphate anions and the low-frequency lattice modes, which involve the collective motions of the K⁺, Ce³⁺, and PO₄³⁻ ions in the crystal lattice.
The internal vibrational modes of the PO₄³⁻ group are also active in Raman spectroscopy. The symmetric stretching mode (ν₁) typically produces a very strong and sharp peak, often observed around 960-965 cm⁻¹ in phosphate-containing materials nih.govcopernicus.org. The other phosphate modes (ν₂, ν₃, ν₄) appear at lower wavenumbers and can be affected by the crystalline environment nih.gov. The region between 500 and 1500 cm⁻¹ is considered the fingerprint region for adsorbed phosphate species nih.gov.
Low-frequency Raman spectra reveal the lattice modes of the crystal. In related phosphate compounds like KH₂PO₄, under-damped phonon peaks are observed below 110 cm⁻¹ researchgate.net. These modes are sensitive to the crystal structure and symmetry, and their analysis can provide insights into the interactions between the constituent ions of Cerium tripotassium bis(phosphate).
Table 2: Characteristic Raman Bands in Phosphate Materials
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 960 - 965 | ν₁ symmetric stretching of PO₄³⁻ |
| 1070 - 1107 | Carbonate ν₁ mode (if present as impurity) |
| 420 - 600 | ν₂ and ν₄ bending modes of PO₄³⁻ |
| < 350 | Lattice modes |
Data compiled from studies on various apatites and carbonophosphates nih.govcopernicus.org.
Electron Spectroscopy for Surface and Elemental Analysis
Electron spectroscopies are powerful surface-sensitive techniques used to determine the elemental composition and chemical states of the atoms at the surface of the material.
X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique that analyzes the top 20-50 Å of a material's surface, providing information on elemental composition and, crucially, the oxidation states of elements ceriumlabs.com. For Cerium tripotassium bis(phosphate), XPS is essential for confirming the presence of K, Ce, P, and O and for determining the oxidation state of cerium, which commonly exists as Ce(III) and Ce(IV) thermofisher.com.
The determination of the cerium oxidation state is complex due to the intricate multiplet splitting of the Ce 3d core level spectra. The Ce 3d region shows well-separated spin-orbit components (Δ≈18.6 eV) thermofisher.com.
Ce(III) spectra typically exhibit two main spin-orbit components, each with a satellite structure.
Ce(IV) spectra are more complex, showing six characteristic peaks due to final state effects. A key distinguishing feature is a peak at a binding energy of approximately 917 eV, which is absent in pure Ce(III) compounds thermofisher.com.
It is important to note that the high vacuum and X-ray irradiation used in XPS can cause the partial reduction of Ce(IV) to Ce(III) at the surface, which must be considered during data analysis researchgate.netucl.ac.uk. Orthogonal techniques are often employed to confirm the bulk oxidation state nist.govresearchgate.net.
Table 3: Characteristic Binding Energies in Cerium Oxide XPS Spectra
| Peak Label | Approximate Binding Energy (eV) | Associated Oxidation State |
|---|---|---|
| v₀ | ~880 | Ce(III) |
| v | ~882 | Ce(IV) |
| u₀ | ~898 | Ce(III) |
| u | ~901 | Ce(IV) |
| u''' | ~917 | Ce(IV) |
Binding energies are approximate and can vary based on chemical environment. u and v labels correspond to the 3d₃/₂ and 3d₅/₂ spin-orbit components and their satellites, respectively thermofisher.comresearchgate.net.
Energy Dispersive Spectroscopy (EDS), typically coupled with a scanning electron microscope (SEM), is used for rapid qualitative and quantitative elemental analysis and mapping utexas.edumyscope.training. The technique detects characteristic X-rays emitted from a sample when struck by an electron beam.
For Cerium tripotassium bis(phosphate), EDS analysis can:
Confirm Elemental Composition : By identifying the characteristic X-ray lines for potassium (K), cerium (Ce), phosphorus (P), and oxygen (O), EDS verifies the elemental makeup of the sample.
Provide Quantitative Analysis : The technique can yield the relative atomic or weight percentages of the constituent elements. However, accuracy can be influenced by factors like particle size and the acceleration voltage of the electron beam nih.gov.
Generate Elemental Maps : By rastering the electron beam across an area of the sample, EDS can create maps showing the spatial distribution of each element, which is useful for assessing the homogeneity of the compound researchgate.netwiley.com.
The spatial resolution of EDS in an SEM is on the order of a few microns, providing micro-scale compositional information myscope.training.
Optical Absorption and Emission Spectroscopy
Optical absorption and emission spectroscopy probe the electronic transitions within the cerium ions, providing insight into the material's potential applications in lighting and optics. The properties are dominated by the electronic configuration of the cerium ions.
Ce(III) (Ce³⁺) : This ion has a [Xe]4f¹ electronic configuration. Its optical properties are characterized by broad absorption and emission bands arising from parity-allowed 4f → 5d transitions. In phosphate and oxide-based materials, Ce³⁺ typically shows strong absorption bands in the ultraviolet (UV) region, often around 280-330 nm researchgate.netoak.go.kr. Upon excitation into these absorption bands, it exhibits a broad emission band, usually in the near-UV to blue region of the spectrum (around 320-400 nm), resulting from the 5d → 4f transition uj.ac.zaresearchgate.netoak.go.kr.
Ce(IV) (Ce⁴⁺) : With a [Xe]4f⁰ configuration, Ce⁴⁺ does not have f-f or f-d transitions. Its main spectroscopic feature is a broad, intense absorption band in the UV region (e.g., around 240 nm in some glasses) due to a charge transfer transition from the oxygen ligands to the empty 4f orbitals of cerium oak.go.kr. This transition does not typically result in luminescence.
The presence and relative intensity of these absorption and emission features can be used to assess the ratio of Ce³⁺ to Ce⁴⁺ ions within the bulk of the Cerium tripotassium bis(phosphate) material.
Table 4: Typical Optical Properties of Cerium Ions in Solid-State Matrices
| Ion | Transition Type | Typical Absorption Wavelength (nm) | Typical Emission Wavelength (nm) |
|---|---|---|---|
| Ce³⁺ | 4f → 5d | 280 - 330 | 320 - 400 |
| Ce⁴⁺ | O²⁻ → Ce⁴⁺ Charge Transfer | ~240 | Non-emissive |
Wavelengths are approximate and depend on the host lattice researchgate.netoak.go.kr.
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Photoluminescence (PL) spectroscopy provides insight into the emissive properties of materials upon excitation with light. Cerium(III)-containing phosphates are well-known for their luminescent properties, which are attributed to the electronic transitions within the Ce³⁺ ion.
Upon excitation with UV light, an electron is promoted from the 4f ground state to the 5d excited state. Following non-radiative relaxation to the lowest energy level of the 5d state, the electron returns to the 4f ground state via a radiative process, emitting a photon. This 5d → 4f transition is parity-allowed, resulting in a short luminescence lifetime, typically in the range of nanoseconds. ingentaconnect.com The emission spectrum is characterized by a broad band with a double-peak structure, corresponding to transitions to the two spin-orbit split levels of the 4f ground state (²F₅/₂ and ²F₇/₂).
For example, hydrothermally synthesized CePO₄ nanorods, when excited at a wavelength of 330 nm, exhibit a broad emission band centered around 350 nm. researchgate.netresearchgate.net The position of the emission peak is highly dependent on the host lattice, as the crystal field strongly influences the energy levels of the 5d orbitals. In some cases, energy transfer can occur from the Ce³⁺ ion to other rare-earth ions present in the material, a phenomenon observed in Yb-doped CePO₄. researchgate.net
| Compound/Material | Excitation Wavelength (nm) | Emission Peak(s) (nm) | Assigned Transition |
| Cerium Orthophosphate (CePO₄) Nanorods | 330 | ~350 | 5d → 4f (Ce³⁺) |
| Ce³⁺-doped Phosphate Scintillator Glasses | X-ray | Broad emission | 5d → 4f (Ce³⁺) |
| Yb-doped Cerium Phosphate (CePO₄:Yb) | 295 | (Energy transfer to Yb³⁺) | 5d → 4f (Ce³⁺) followed by transfer |
X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. The technique is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES analysis of the cerium L₃-edge is particularly useful for determining the oxidation state of cerium (Ce³⁺ vs. Ce⁴⁺) in phosphate matrices. The XANES spectra of Ce³⁺ and Ce⁴⁺ compounds exhibit distinct features. Ce⁴⁺ compounds typically show a strong "white line" peak, while Ce³⁺ compounds display a less intense peak at a slightly lower energy. This allows for the quantification of the Ce³⁺/Ce⁴⁺ ratio in mixed-valence systems. researchgate.net
EXAFS provides information about the local atomic environment around the absorbing cerium atom, including coordination numbers, bond distances, and the identity of neighboring atoms. Analysis of the EXAFS region can reveal, for example, the average Ce-O bond distances and the number of nearest oxygen neighbors, offering a detailed picture of the cerium ion's coordination sphere within the phosphate structure. osti.gov In studies of cerium-doped iron phosphate glasses, XAS has been used to observe changes in the local electronic structure and speciation of network-forming elements after ion irradiation. whiterose.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR spectroscopy on cerium isotopes is not common due to the paramagnetic nature of Ce³⁺ and the properties of cerium nuclei, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of other nuclei within the compound, such as ³¹P, serves as an effective structural probe.
Solid-state ³¹P Magic Angle Spinning (MAS) NMR has been successfully applied to characterize various polymorphic forms of cerium(IV) phosphates. jst.go.jp The ³¹P chemical shift is highly sensitive to the local environment of the phosphorus atom, including the number and type of bonds to oxygen and the proximity of cerium ions. For example, in a study of layered cerium phosphates, ³¹P MAS NMR spectra revealed two distinct peaks around -10 ppm and -30 ppm, which were interpreted as being characteristic of a γ-type structure with varying amounts of hydration. jst.go.jp Similarly, the ³¹P static NMR spectrum of cerium(IV) hydroxidophosphate, Ce(OH)PO₄, has been measured and simulated to understand its structure. researchgate.net This demonstrates that ³¹P NMR is a valuable tool for distinguishing between different phosphate environments and identifying phases in cerium phosphate materials.
Lack of Publicly Available Data for Morphological and Nanostructural Characterization of Cerium Tripotassium Bis(phosphate)
Following a comprehensive search of scientific literature and public databases, it has been determined that there is no currently available research detailing the morphological analysis and nanostructure characterization of the chemical compound Cerium tripotassium bis(phosphate), with the chemical formula K₃Ce(PO₄)₂.
Extensive queries were conducted to locate studies pertaining to the specific analytical techniques outlined in the requested article structure, including Scanning Electron Microscopy (SEM), Field Emission SEM (FESEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and particle size distribution analysis. These searches, however, did not yield any specific experimental data, research findings, or data tables for Cerium tripotassium bis(phosphate).
While literature exists for related compounds within the cerium potassium phosphate family, such as K₂Ce(PO₄)₂ and KCe₂(PO₄)₃, the strict focus on Cerium tripotassium bis(phosphate) as per the user's instructions prevents the inclusion of this analogous, but chemically distinct, information.
Therefore, the generation of a scientifically accurate and detailed article on the morphological and nanostructural properties of Cerium tripotassium bis(phosphate) is not possible at this time due to the absence of foundational research data in the public domain. Further experimental investigation and publication in peer-reviewed journals would be required to provide the necessary information to fulfill the requested article outline.
Advanced Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems. For a complex compound like cerium tripotassium bis(phosphate), DFT calculations are essential for elucidating its fundamental electronic and structural properties.
Prediction of Electronic Band Structure and Density of States (DOS)
Theoretical calculations are critical for understanding the electronic properties of cerium-containing phosphates. For the related compound, cerium orthophosphate (CePO₄), DFT calculations, particularly using the DFT+U approach, have been employed to accurately model the electronic structure. aps.org The DFT+U method is necessary to account for the strongly localized Ce 4f electrons. aps.org In these studies, the electronic structure is highly sensitive to the Hubbard-like parameter U, with the calculated band gap of CePO₄ varying significantly as U is adjusted. researchgate.net For instance, as U is varied from 1 to 5 eV, the Kohn-Sham gap can change from 0.8 to 4.3 eV. researchgate.net
The partial density of states (PDOS) calculations for cerium phosphates reveal the contributions of individual elements to the electronic structure. In CeP₃O₉, the states between -17 and -13 eV are derived from Ce-5s and Ce-5p orbitals, while the lower valence bands are formed by O-2s and P-3p states. researchgate.net The upper valence bands are primarily composed of O-2p and P-3p states, with some contribution from Ce-4f states. researchgate.net The conduction band is mainly formed by the empty Ce-4f and Ce-5d states. A similar approach for K₃Ce(PO₄)₂ would be expected to show hybridization of Ce 4f, O 2p, and P 3p orbitals in the valence band region, which is crucial for determining the material's electronic and optical properties.
Calculation of Optimized Geometries and Lattice Parameters
DFT calculations are instrumental in determining the optimized crystal structure and lattice parameters of materials, which can then be compared with experimental data from techniques like X-ray diffraction (XRD). For CePO₄, DFT+U calculations have shown that the structural properties are in good agreement with XRD measurements and are largely independent of the value of the Hubbard parameter U used. aps.org
The crystal structure of K₂Ce(PO₄)₂, a related compound, has been determined from powder XRD data, revealing a monoclinic lattice (P2₁/n) with specific unit cell parameters. researchgate.netrsc.org Theoretical calculations for K₃Ce(PO₄)₂ would start from its experimentally determined crystal structure, which is known to be monoclinic, belonging to the arcanite structure type, for the Nd analogue. researchgate.net The theoretical optimization would involve relaxing the atomic positions and cell parameters to find the minimum energy configuration. This process provides a foundational understanding of the compound's structural stability.
| Compound | Crystal System | Space Group | Calculated Lattice Parameters (a, b, c, β) |
| K₂Ce(PO₄)₂ | Monoclinic | P2₁/n | a = 9.1060(4) Å, b = 10.8160(5) Å, c = 7.6263(4) Å, β = 111.155(2)° researchgate.netrsc.org |
| CeP₃O₉ | Orthorhombic | C222₁ | a = 8.6059 Å, b = 11.2437 Å, c = 7.3518 Å researchgate.net |
| CePO₄ (Monazite) | Monoclinic | P2₁/n | N/A |
Note: The lattice parameters for K₂Ce(PO₄)₂ are experimental values from Rietveld refinement, which would serve as a benchmark for theoretical calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While specific MD studies on K₃Ce(PO₄)₂ are not widely reported, the technique is broadly applied to understand the dynamic behavior of phosphate-based materials, including glasses and crystalline structures. rsc.orgnih.gov For instance, MD simulations have been used to investigate the structural features of lanthanum phosphate (B84403) glasses, revealing details about cation local environments and clustering behavior. researchgate.net
For K₃Ce(PO₄)₂, MD simulations could provide insights into:
Thermal Stability: By simulating the system at various temperatures, one can observe phase transitions or decomposition pathways. Experimental studies on the related K₂Ce(PO₄)₂ show a structural transition around 525 °C. researchgate.netrsc.org MD simulations could model the atomic rearrangements during such transitions.
Vibrational Properties: The simulations can be used to calculate the vibrational spectra (e.g., infrared and Raman), which can be compared with experimental spectroscopic data to validate the interatomic potentials used in the simulation.
Mechanical Properties: MD can predict mechanical properties such as bulk modulus, shear modulus, and elastic constants by simulating the response of the crystal lattice to applied stress.
Computational Modeling of Ion Diffusion Pathways within the Crystal Lattice
Computational modeling is a key tool for understanding ion diffusion mechanisms in solid-state materials, which is particularly relevant for applications such as batteries and sensors. First-principles molecular dynamics simulations have been employed to study proton and sodium ion diffusion in phosphate glasses. qs-gen.cominnovations-report.com These studies reveal that protons can "hop" between non-bridging oxygen atoms of nearby phosphate groups. qs-gen.com
In crystalline materials like olivine (B12688019) phosphates, DFT has been used to calculate the kinetic pathways of Li-ion diffusion. acs.org These calculations can identify the most favorable diffusion channels and the energy barriers for ion hopping. For K₃Ce(PO₄)₂, the crystal structure of the related K₂Ce(PO₄)₂ features one-dimensional channels occupied by potassium ions. researchgate.netrsc.org Computational modeling could be used to:
Map the potential energy landscape for K⁺ ion diffusion along these channels.
Calculate the activation energy for ion hopping between different sites.
Investigate the impact of defects, such as vacancies or interstitials, on the diffusion process.
Studies on Na-ion diffusion in other phosphate cathodes have used MD simulations to predict diffusion coefficients on the order of 10⁻¹⁰ to 10⁻¹¹ cm² s⁻¹ at room temperature, suggesting good rate capability. researchgate.net A similar approach for K₃Ce(PO₄)₂ would be invaluable for assessing its potential as an ionic conductor.
First-Principles Calculations of Spectroscopic Signatures
First-principles calculations, based on quantum mechanics, can predict various spectroscopic signatures of materials without empirical parameters. This is particularly useful for interpreting experimental spectra and identifying the chemical nature of observed species. For instance, ab initio lattice-dynamics calculations have been used to predict the infrared (IR) and Raman spectral signatures of phosphate species adsorbed on ceria (CeO₂) surfaces. acs.orgacs.org These calculations found that adsorbed phosphate species have characteristic fingerprints between 500 and 1500 cm⁻¹. acs.org
For K₃Ce(PO₄)₂, first-principles calculations could be used to:
Predict Vibrational Spectra: Calculate the frequencies and intensities of Raman and IR active modes. Experimental Raman spectroscopy has confirmed the presence of isolated PO₄³⁻ groups in the structure of K₂Ce(PO₄)₂. researchgate.netrsc.org Theoretical calculations could assign the observed peaks to specific vibrational modes of the PO₄ tetrahedra and the CeO₈ polyhedra.
Simulate X-ray Absorption Spectra (XAS): Predict the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectra. This would be particularly useful for probing the local environment and oxidation state of the cerium ions.
Calculate Optical Properties: Determine the dielectric function and refractive index, which are related to the electronic band structure. researchgate.net
Theoretical Investigation of Redox Mechanisms (Ce³⁺/Ce⁴⁺ Interconversion)
The ability of cerium to switch between the Ce³⁺ and Ce⁴⁺ oxidation states is fundamental to its role in catalysis and other applications. titech.ac.jp Theoretical investigations are crucial for understanding the mechanism of this redox interconversion within a specific host lattice. While direct studies on K₃Ce(PO₄)₂ are lacking, the principles can be inferred from studies on other cerium-containing materials.
The Ce³⁺/Ce⁴⁺ redox couple is central to the functionality of ceria (CeO₂) in many catalytic reactions. titech.ac.jp DFT calculations can be used to model the electronic structure of both Ce³⁺ and Ce⁴⁺ states within the K₃Ce(PO₄)₂ lattice. This involves:
Modeling Defect Structures: The change from Ce⁴⁺ to Ce³⁺ is often associated with the formation of an oxygen vacancy to maintain charge neutrality. DFT calculations can determine the energy required to create such a defect.
Calculating Redox Potentials: By calculating the total energies of the system with cerium in the +3 and +4 oxidation states, it is possible to estimate the redox potential for the Ce³⁺/Ce⁴⁺ couple in the solid state.
Understanding Electron Localization: DFT+U is essential to correctly describe the localization of the extra electron on a Ce ion when it is reduced from Ce⁴⁺ to Ce³⁺. arxiv.org
Reactivity, Catalysis, and Sorption Phenomena
Catalytic Activity of Cerium Tripotassium Bis(phosphate) and Related Compounds
Cerium-based phosphates have emerged as versatile solid catalysts. Their activity is rooted in the unique properties of both the cerium ions and the phosphate (B84403) groups, which can act in concert to facilitate a variety of chemical reactions.
Cerium(IV) ions are exceptionally effective catalysts for the hydrolysis of phosphate esters and diesters, which are notably stable bonds. tandfonline.comrwth-aachen.dersc.org The catalytic mechanism for DNA hydrolysis has been investigated in detail, revealing the crucial role of cooperation between two Ce⁴⁺ ions. tandfonline.comnih.gov On the surface of solid cerium-based catalysts like cerium dioxide, Ce⁴⁺ and Ce³⁺ ions coexist and work together to facilitate the reaction. tandfonline.comnih.gov The more acidic Ce⁴⁺ ion acts as a strong Lewis acid, binding to the phosphate group and activating it for nucleophilic attack. nih.gov Concurrently, an adjacent Ce³⁺ ion provides a metal-bound hydroxide, which serves as a potent nucleophile, completing the hydrolysis. nih.gov This cooperative action significantly enhances the catalytic activity compared to other metal ions. tandfonline.comnih.gov Lanthanide ions, in general, can act as Lewis acids to mediate the cleavage of P–OEt bonds in phosphate esters. rwth-aachen.de
Cerium phosphate (CePO₄) has demonstrated high efficiency as a heterogeneous catalyst for the chemoselective acetalization of carbonyl compounds. shokubai.orgnih.govrsc.org This reaction is a vital transformation in organic synthesis for the protection of aldehyde and ketone functionalities. In the presence of a CePO₄ catalyst synthesized via the hydrothermal method, a variety of carbonyl compounds can be converted into their corresponding acetals in good to excellent yields. shokubai.orgnih.govresearchgate.net The catalyst shows remarkable chemoselectivity, for instance, in the acetalization of 5-hydroxymethylfurfural (HMF), which contains both an aldehyde and an alcohol group. CePO₄ selectively catalyzes the acetalization of the aldehyde group without promoting the etherification of the alcohol group. shokubai.org
Table 1: Acetalization of Various Carbonyl Compounds using a CePO₄ Catalyst This table presents data on the catalytic performance of Cerium Phosphate (CePO₄) in the acetalization of different carbonyl compounds with methanol, based on research findings.
| Carbonyl Compound | Product | Yield (%) |
|---|---|---|
| 5-Hydroxymethylfurfural | 5-(Dimethoxymethyl)furan-2-yl)methanol | 78 |
| Benzaldehyde | Benzaldehyde dimethyl acetal | 99 |
| 4-Methoxybenzaldehyde | 1-(Dimethoxymethyl)-4-methoxybenzene | 99 |
| Cinnamaldehyde | (E)-1,1-Dimethoxy-3-phenylprop-2-ene | 92 |
| Cyclohexanecarbaldehyde | (Dimethoxymethyl)cyclohexane | 99 |
| Acetophenone | 1,1-Dimethoxy-1-phenylethane | 13 |
The catalytic prowess of cerium phosphates is largely attributable to their bifunctional acid-base nature and the redox capabilities of cerium. shokubai.orgnih.govornl.gov In reactions like acetalization, CePO₄ is believed to function as a bifunctional catalyst where uniform Lewis acid sites and weak base sites interact with the substrates. shokubai.orgnih.govrsc.org The cerium centers act as Lewis acid sites, activating the carbonyl group of the aldehyde or ketone, while the phosphate groups ([PO₄]³⁻) function as weak base sites that interact with the alcohol. shokubai.orgresearchgate.net This synergistic activation of both reactants on the catalyst surface leads to the high efficiency and selectivity observed. nih.gov
Furthermore, the facile redox cycling between Ce³⁺ and Ce⁴⁺ is central to the catalytic activity of cerium-containing materials in many reactions. ornl.govmdpi.com In phosphate ester hydrolysis, the cooperation between the Lewis acidic Ce⁴⁺ and the Ce³⁺ that provides the nucleophile is a prime example of this redox interplay. nih.gov The presence of phosphate anions can significantly influence the redox state of cerium, potentially trapping it in the +3 oxidation state and altering its catalytic behavior. nih.govnih.gov The formation of cerium phosphate on the surface of cerium oxide nanoparticles, for instance, has been shown to block the redox cycling essential for certain antioxidant activities. nih.gov
On the surface of a heterogeneous cerium phosphate catalyst, the mechanism for acetalization involves the simultaneous activation of both the carbonyl compound and the alcohol. nih.gov First, the catalyst activates both substrates, facilitating the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon. This leads to the formation of a hemiacetal intermediate, which then undergoes further reaction to form the final acetal product. nih.gov The ordered structure of crystalline CePO₄ provides uniform active sites that contribute to its high performance. nih.gov
In the context of hydrolysis, solid cerium-based catalysts leverage the properties of their surfaces. rsc.org For cerium oxides, the surface contains both Ce⁴⁺ and Ce³⁺ ions, and the resulting oxygen vacancies are considered the active sites. tandfonline.comnih.gov The proposed mechanism involves the Ce⁴⁺ sites acting as Lewis acids to bind and activate the phosphate ester, while adjacent Ce³⁺ sites provide a metal-bound hydroxide to act as the nucleophile. nih.gov The surface properties are paramount in these heterogeneous catalytic processes. rsc.org
Ion Exchange and Adsorption Properties
Cerium phosphate compounds are well-documented as inorganic ion exchangers, a property stemming from the presence of exchangeable protons within their structure. researchgate.netdtic.mil These materials, belonging to the class of tetravalent metal acid salts, exhibit cation exchange behavior due to protons in structural hydroxyl groups. researchgate.net
The cation exchange capacity (CEC) is a measure of a material's ability to hold and exchange positively charged ions. soilquality.org.auwikipedia.org Cerium phosphates have been synthesized in various forms with notable CEC values. tandfonline.comtandfonline.com The preparation method and resulting structure (amorphous vs. crystalline) can significantly impact the CEC. mdpi.com For example, amorphous cerium phosphates have shown higher ion-exchange capacities than their crystalline counterparts. mdpi.com The interest in these inorganic exchangers is partly due to their high resistance to temperature and radiation. tandfonline.com
The selectivity of an ion exchanger for different cations is a critical aspect of its functionality. For fibrous cerium(IV) phosphate at low ionic loading, the selectivity sequence has been reported as K⁺ > Na⁺ > Li⁺. tandfonline.com However, this selectivity can reverse as the loading on the exchanger increases. tandfonline.com Studies on other related compounds, such as cerium(IV) antimonate, have shown selectivity for various ions, including Sr²⁺, with a reported selectivity order of Eu³⁺ > Co²⁺ > Sr²⁺ > Cs⁺. iaea.org
Table 2: Cation Exchange Capacities of Various Cerium Phosphate Materials This table summarizes the reported cation exchange capacities (CEC) for different forms of cerium phosphate-based ion exchangers.
| Cerium Phosphate Material | Cation Exchange Capacity (meq/g) | Reference |
|---|---|---|
| Fibrous Crystalline Cerium Phosphate (Ce(HPO₄)₂·H₂O) | 5.2 | tandfonline.com |
| Cerium Phosphate (in presence of various salts) | 4.0 - 5.35 | tandfonline.comtandfonline.com |
| Amorphous Cerium Phosphate | up to 7.5 | mdpi.com |
| Crystalline Cerium Phosphate | 3.8 - 7.0 | mdpi.com |
Adsorption Mechanisms of Anions (e.g., Phosphate) on Cerium Phosphate Surfaces
The adsorption of anions, particularly phosphate, onto cerium phosphate surfaces is a multifaceted process governed by several key mechanisms. Research into various cerium-based adsorbents indicates that the primary mechanisms include ligand exchange, electrostatic attraction, and the formation of inner-sphere complexes.
Ligand Exchange: A predominant mechanism for phosphate removal by cerium-based materials involves ligand exchange with surface hydroxyl groups. This process leads to the formation of stable inner-sphere complexes, where the phosphate ion is directly bonded to the cerium atoms on the surface of the material. This strong interaction contributes to the high affinity of cerium phosphates for phosphate ions.
Electrostatic Attraction: At pH values below the point of zero charge (pHpzc) of the cerium phosphate material, the surface carries a net positive charge. This positive charge facilitates the electrostatic attraction of negatively charged phosphate anions (such as H₂PO₄⁻ and HPO₄²⁻) from the solution to the adsorbent surface.
The interplay of these mechanisms is influenced by the specific properties of the cerium phosphate material, such as its crystallinity, surface area, and the presence of various functional groups.
Influence of pH and Ionic Strength on Sorption Performance
The efficiency of anion sorption on cerium phosphate surfaces is significantly impacted by the pH of the solution and, to a lesser extent, the ionic strength.
Influence of pH: The solution pH is a critical parameter that dictates both the surface charge of the cerium phosphate adsorbent and the speciation of the phosphate anions in solution.
Surface Charge: The surface of cerium phosphate materials is typically protonated at low pH, resulting in a positive surface charge that promotes the adsorption of anionic species through electrostatic attraction. As the pH increases, the surface becomes deprotonated and eventually acquires a negative charge, leading to electrostatic repulsion and a decrease in anion adsorption.
Phosphate Speciation: Phosphate exists in different ionic forms depending on the pH of the solution (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻). The dominant species and their charge will influence the electrostatic interactions with the adsorbent surface.
Studies on various cerium-based adsorbents have demonstrated that phosphate adsorption is generally higher in acidic to neutral conditions and decreases as the pH becomes more alkaline. For instance, the adsorption capacity of cerium carbonate for phosphate is maintained at higher levels in acidic environments (pH 3-7) and decreases in basic conditions. nih.gov Similarly, research on other adsorbent materials shows that as pH increases, the amount of phosphate removed increases up to a certain point (around pH 6) and then steadily decreases due to increased competition from hydroxide ions (OH⁻) for adsorption sites. researchgate.net
Influence of Ionic Strength: The effect of ionic strength on the sorption of anions like phosphate onto cerium phosphate surfaces is more complex and depends on the nature of the surface complexes formed.
Outer-Sphere Complexes: If anions form outer-sphere complexes, where they are not directly bonded to the surface but are held by electrostatic forces, an increase in ionic strength will lead to increased competition from other ions in the solution, thereby decreasing adsorption.
Inner-Sphere Complexes: For anions that form inner-sphere complexes through direct bonding, the effect of ionic strength is generally less pronounced.
For phosphate adsorption on some metal oxides, a characteristic pH is observed where there is no ionic strength effect. Below this pH, increasing ionic strength can decrease adsorption, while above this pH, it can lead to an increase in adsorption. researchgate.netuwa.edu.au This behavior suggests a transition in the dominant adsorption mechanism and surface complexation with changing pH and ionic strength.
Interactive Data Table: Effect of pH on Phosphate Adsorption by a Cerium-Based Adsorbent
| pH | Adsorption Capacity (mg P/g) |
| 3 | 60.00 |
| 7 | 56.21 |
| 8 | 36.48 |
| 9 | 31.98 |
| 10 | 24.72 |
| 11 | 19.15 |
Data derived from a study on Ce/Fe-15/3 adsorbent. nih.gov
Chemical Stability in Various Aqueous and Non-Aqueous Media
The chemical stability of cerium phosphate compounds is a critical factor for their practical applications. Generally, cerium phosphates are known for their low solubility in water and high stability under various conditions.
Aqueous Media:
Neutral pH: Cerium phosphates, such as CePO₄, exhibit extremely low solubility in neutral aqueous solutions. mdpi.com This insolubility is a key attribute for applications where the leaching of cerium ions is undesirable.
Acidic Media: The solubility of cerium phosphates can increase in acidic solutions. For instance, cerium(IV) pyrophosphate shows increased solubility in sulfuric acid solutions. acs.org The dissolution in acidic media is often attributed to the protonation of phosphate groups, which shifts the equilibrium towards dissolution. Studies on the dissolution of rhabdophane (CePO₄·H₂O) have shown that organic acids like oxalate can facilitate its dissolution at low pH through both proton and ligand-mediated attacks on the mineral surface. ajsonline.orgepa.gov
Alkaline Media: In alkaline environments, the behavior of cerium phosphates can be complex. While generally stable, under strongly alkaline conditions, some cerium phosphate compounds may undergo transformation. For example, cerium(III) phosphate can react in a carbonate-alkaline medium to form cerium carbonate and eventually soluble carbonate complexes. spmi.rudoaj.org At very high pH, cerium can precipitate as cerium hydroxide. researchgate.net
Non-Aqueous Media:
Information regarding the stability of cerium tripotassium bis(phosphate) in non-aqueous media is scarce. However, based on the general properties of inorganic salts, its solubility and stability would be highly dependent on the polarity and nature of the organic solvent. Generally, inorganic phosphates have limited solubility in most non-polar organic solvents. The solubility of cerium(IV) pyrophosphate has been measured in methanol-water mixtures, indicating some degree of solubility in polar organic solvent-water systems. acs.org
Electrochemical and Ionic Transport Properties
Ionic Conductivity Measurements
Information regarding the ionic conductivity of Cerium tripotassium bis(phosphate) is not available in the reviewed scientific literature. Therefore, a detailed analysis of its bulk and grain boundary conductivities, as well as the temperature dependence of its ionic transport, cannot be provided at this time.
Determination of Bulk and Grain Boundary Conductivities
No studies detailing the experimental determination of bulk and grain boundary conductivities for Cerium tripotassium bis(phosphate) have been identified.
Temperature Dependence of Ionic Transport
There is no available data on the temperature-dependent ionic transport characteristics of Cerium tripotassium bis(phosphate).
Impedance Spectroscopy for Charge Carrier Dynamics
A specific analysis of the charge carrier dynamics in Cerium tripotassium bis(phosphate) using impedance spectroscopy has not been reported in the accessible scientific literature.
Electrochemical Sensing Capabilities
There is no information available regarding the design, performance, or electrocatalytic applications of electrochemical sensors based on Cerium tripotassium bis(phosphate).
Design and Performance of Electrochemical Sensors
No literature has been found that discusses the design or performance of electrochemical sensors utilizing Cerium tripotassium bis(phosphate).
Applications in Advanced Materials Science and Engineering
Ion-Exchange Materials and Sorbents for Environmental Remediation
Cerium phosphates are recognized for their ion-exchange capabilities, which are crucial for environmental remediation efforts. Their structural stability and affinity for certain ions make them effective materials for removing pollutants from water. While specific studies on Cerium tripotassium bis(phosphate) are not prominent in the literature for this application, the properties of cerium (IV) phosphate (B84403) provide a strong indication of the potential utility of more complex phosphate structures.
Phosphorus Removal from Wastewater
Eutrophication, driven by excess phosphorus in water bodies, is a major environmental concern. Cerium-based compounds are highly effective at phosphorus removal. They act as coagulants, precipitating phosphate ions to form highly insoluble cerium phosphate (CePO₄). sinfoochem.combuyersguidechem.com This process is efficient across a wide pH range (3.0 to 10.0), a significant advantage over traditional coagulants like aluminum salts which are more pH-sensitive. sinfoochem.comresearchgate.net
Studies have demonstrated that cerium-based coagulants can achieve phosphorus removal efficiencies of up to 98.9%. sinfoochem.combuyersguidechem.com The resulting cerium phosphate precipitate is a stable, crystalline material, ensuring the long-term sequestration of the captured phosphorus. buyersguidechem.com Research on brewery wastewater, for example, showed that recovered cerium(III) chloride could reduce phosphate concentrations by 99.86% under optimal conditions (pH 7.0-8.5). mdpi.combohrium.com The sludge from this process, rich in cerium and phosphorus, presents opportunities for recycling and aligns with circular economy principles. mdpi.combohrium.com
Table 1: Phosphorus Removal Efficiency using Cerium-based Coagulants
| Coagulant | Optimal pH Range | Phosphorus Removal Efficiency | Optimal Dose Ratio | Reference |
|---|---|---|---|---|
| Cerium | 3.0 - 10.0 | Up to 98.9% | 1.5 mg-Ce/mg-P | sinfoochem.combuyersguidechem.com |
| Alum | ~7.0 | ~89.5% | 5.0 mg-Al/mg-P | sinfoochem.com |
Selective Removal of Heavy Metal Ions
Cerium(IV) phosphate (CP) has been investigated as a cation exchanger for the removal of toxic heavy metal ions from aqueous solutions. researchgate.net Its ability to exchange cations allows it to effectively sorb ions such as Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, and Pb²⁺. The sorption behavior of these ions onto cerium phosphate follows established adsorption isotherms like the Langmuir and Freundlich models, indicating a strong affinity between the material and the metal ions. researchgate.net The selectivity of cerium phosphate allows for the potential separation of different metal ions, a valuable characteristic for waste treatment and resource recovery. researchgate.net
Catalytic Materials for Industrial Processes and Environmental Catalysis
A significant area of application for complex cerium phosphates is in catalysis. The compound dipotassium cerium bis(phosphate) (K₂Ce(PO₄)₂), a material closely related to the titular compound, has been synthesized and explored as a heterogeneous catalyst. bohrium.com This material, prepared via a solid-state reaction method, demonstrates the synergistic effect of Lewis acidic sites from Ce(IV) and the basicity of the phosphate groups. bohrium.com
This bifunctional nature makes K₂Ce(PO₄)₂ an effective catalyst for Knoevenagel condensation, a key reaction in the synthesis of fine chemicals and pharmaceutical intermediates. bohrium.com The reaction, which involves the condensation of aldehydes with active methylene compounds like malononitrile, proceeds with high efficiency in an aqueous medium, highlighting the catalyst's green credentials. bohrium.com The catalyst has shown good substrate compatibility, reusability for multiple cycles, and potential for scalability. bohrium.com
Similarly, cerium phosphate (CePO₄) itself acts as a bifunctional catalyst for the chemoselective acetalization of 5-hydroxymethylfurfural, showcasing the interaction of Lewis acid and weak base sites. researchgate.net Furthermore, ceria-cerium phosphate (CeO₂-CePO₄) nanorod composites have been developed for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH₃), a critical process for controlling emissions from stationary and mobile sources. nih.gov
Table 2: Catalytic Performance of K₂Ce(PO₄)₂ in Knoevenagel Condensation
| Aldehyde | Product Yield | Reaction Time | Reference |
|---|---|---|---|
| Benzaldehyde | High | Not Specified | bohrium.com |
| Substituted Benzaldehydes | Good to Excellent | Not Specified | bohrium.com |
Host Matrices for Radioactive Waste Immobilization
The safe, long-term disposal of high-level radioactive waste (HLW) is a critical challenge for the nuclear industry. Crystalline ceramic materials, particularly rare-earth phosphates, are considered promising host matrices for the immobilization of radionuclides. rsc.orgnih.gov Naturally occurring phosphate minerals like monazite (B576339) ((Ce,La,Nd,Th,U)PO₄) and vitusite (Na₃(Ce,La,Nd)(PO₄)₂) are known to incorporate uranium and thorium into their crystal structures and have remained stable over geological timescales. nih.gov
This natural analogue evidence suggests that synthetic rare-earth phosphates can serve as durable waste forms, capable of immobilizing actinide and rare-earth elements present in HLW. rsc.orgnih.gov The key requirement for such a material is exceptional chemical durability to prevent the leaching of radionuclides into the environment. rsc.org While specific research into Cerium tripotassium bis(phosphate) for this purpose is not available, phosphate-based materials like magnesium potassium phosphate compounds are being actively investigated for the solidification of high salt-bearing liquid radioactive waste. mdpi.com These materials form stable crystalline phases and exhibit low leaching rates for radionuclides. mdpi.com
Components in Electrochemical Devices (e.g., sensors, supercapacitors)
Cerium phosphates possess properties that make them suitable for use in electrochemical applications. Their notable ion conductivity, large active surface area, and the redox capability of cerium (Ce³⁺/Ce⁴⁺) are particularly advantageous. sctunisie.org These characteristics have led to the investigation of cerium phosphate nanomaterials in the development of electrochemical sensors.
For instance, cerium phosphate nanotubes have been used to create biosensors for detecting hydrogen peroxide. nih.gov These nanotubes provide an effective substrate for immobilizing enzymes, allowing for direct electron transfer and sensitive catalytic detection. nih.gov Similarly, nanocomposites of cerium phosphate with functionalized carbon nanofibers have been developed for the electrochemical detection of hypoxanthine, a purine derivative, in food samples. sctunisie.org In the realm of energy storage, cerium hydrogen phosphate has been explored as a novel electrode material for supercapacitors. sctunisie.org
Functional Coatings and Surface Modification for Corrosion Protection
Cerium-based conversion coatings are emerging as an environmentally friendly alternative to traditional chromate-based coatings for corrosion protection of metals, particularly aluminum alloys like Al 2024-T3. researchgate.netmst.edu These coatings often involve the deposition of cerium oxides, which can be post-treated with phosphate solutions to form a more stable and protective hydrated cerium phosphate layer. researchgate.net
Directly deposited cerium phosphate coatings have also been developed. mst.edunih.gov These coatings act as a physical barrier to the corrosive environment. Research has shown that the protective mechanism involves not just a passive barrier but also an active response to the environment at the coating-substrate interface. mst.edunih.gov The incorporation of cerium phosphates into coatings can significantly reduce corrosion rates and enhance the durability of the underlying metal. researchgate.netmst.edu
Phase Equilibria and Thermal Behavior
The thermal behavior of materials is critical to understanding their formation, stability, and potential applications. For cerium tripotassium bis(phosphate), this involves examining its place within complex multi-component systems and its response to heating.
Construction of Phase Diagrams for Cerium Phosphate (B84403) Systems (e.g., K-Ce-P-O)
The compound K₃Ce(PO₄)₂ is a key phase within the ternary system K₂O-Ce₂O₃-P₂O₅. The investigation of phase equilibria in the subsystem CePO₄-K₃PO₄-K₄P₂O⁷ has been instrumental in understanding the formation and stability of cerium tripotassium bis(phosphate). Studies have shown that this system contains two double phosphates: K₃Ce(PO₄)₂ and K₄Ce₂P₄O₁₅. researchgate.net
The phase diagram of this system, determined through techniques such as thermal analysis and X-ray diffraction, reveals the regions of stability for each compound. researchgate.net K₃Ce(PO₄)₂ is formed through a solid-state reaction between cerium(IV) oxide (CeO₂), potassium carbonate (K₂CO₃), and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) at high temperatures. It has also been observed as a product of the thermolysis of K₂Ce(PO₄)₂ at temperatures above 850 °C.
A crucial feature of K₃Ce(PO₄)₂ within its phase diagram is its melting behavior. It has been determined to melt incongruently at 1500 °C. researchgate.net Incongruent melting is a process where a solid substance, upon heating, decomposes into a liquid of a different composition and another solid phase. In the case of K₃Ce(PO₄)₂, this means that upon reaching 1500 °C, it breaks down into cerium orthophosphate (CePO₄) and a potassium-phosphate-rich liquid phase.
Thermal Analysis Techniques: DTA, DSC, TGA for Stability and Decomposition
To meticulously study the thermal stability and decomposition of cerium tripotassium bis(phosphate), several analytical techniques are employed. These methods provide quantitative data on the physical and chemical changes that occur in the material as a function of temperature.
Differential Thermal Analysis (DTA): This technique measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. Endothermic or exothermic events, such as phase transitions or decomposition, are detected as deviations from the baseline.
Differential Scanning Calorimetry (DSC): DSC measures the amount of heat required to increase the temperature of a sample compared to a reference. This method provides quantitative information on the enthalpy changes associated with thermal events, such as melting, crystallization, and polymorphic transitions.
Thermogravimetric Analysis (TGA): TGA continuously measures the mass of a sample as it is heated at a constant rate. This technique is particularly useful for determining the temperature ranges of decomposition and for quantifying mass loss due to the release of volatile components.
| Thermal Analysis Data for a Representative K₃RE(PO₄)₂ Compound (RE = Rare Earth) | |
| Analysis Technique | Observed Event |
| DTA/DSC | Endothermic peak corresponding to a polymorphic transition (e.g., β → α phase change) |
| DTA/DSC | Sharp endothermic peak indicating the onset of incongruent melting |
| TGA | No significant mass loss until the decomposition temperature is reached, indicating high thermal stability |
This table is representative and intended to illustrate the data obtained from thermal analysis techniques. Specific transition temperatures for K₃Ce(PO₄)₂ would require experimental verification.
High-Temperature Behavior and Stability of Crystal Phases
The high-temperature behavior of cerium tripotassium bis(phosphate) is characterized by its stability up to a very high temperature. The crystal structure of K₃Ce(PO₄)₂ remains stable until it reaches its incongruent melting point of 1500 °C. researchgate.net
High-temperature X-ray diffraction (HT-XRD) is a powerful tool for studying the crystal structure of materials as a function of temperature. Such studies on K₃Ce(PO₄)₂ would be able to identify any polymorphic phase transitions that may occur before decomposition. Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a common phenomenon in phosphate compounds. For example, the isostructural compound K₃Lu(PO₄)₂ is known to exhibit temperature-induced phase transitions. While specific high-temperature polymorphic transitions for K₃Ce(PO₄)₂ have not been detailed in available literature, the potential for such transitions exists and would be a subject for further investigation.
The decomposition of K₃Ce(PO₄)₂ at 1500 °C into solid CePO₄ and a liquid phase signifies the upper limit of its stability as a single phase. This high decomposition temperature underscores the robust nature of its crystal lattice.
Doping and Composite Materials Research
Doping of Cerium Tripotassium Bis(phosphate) with Other Rare Earth Ions (e.g., Yb³⁺, Nd³⁺)
Doping, the intentional introduction of impurities into a substance, is a fundamental technique to modify the properties of host materials. In the context of phosphate-based materials, doping with rare earth ions is a well-established strategy to alter their structural and functional characteristics. nih.gov While direct studies on K₃Ce(PO₄)₂ are limited, extensive research on analogous rare earth phosphate (B84403) glasses and crystals provides significant insights into the potential effects. researchgate.netaston.ac.uk
Effects on Structural and Spectroscopic Properties
The introduction of dopant ions such as Ytterbium (Yb³⁺) and Neodymium (Nd³⁺) into a cerium phosphate lattice is expected to induce notable changes in its crystal structure and spectroscopic behavior. When dopant ions with different ionic radii substitute the host ions (in this case, Ce³⁺), it can lead to lattice distortions, changes in unit cell parameters, and the creation of defects. mdpi.com For instance, studies on other rare earth-doped phosphates have shown that the substitution of the host cation can lead to a decrease in the unit cell volume if the dopant ion is smaller. mdpi.com
These structural modifications have a direct impact on the material's spectroscopic properties. The ligand field surrounding the active rare earth ions is altered, which influences the electronic transitions and, consequently, the absorption and emission spectra. nih.gov Research on Yb³⁺-doped phosphate glasses has shown that parameters like refractive index, absorption and emission cross-sections, and fluorescence lifetimes are highly dependent on the dopant concentration. researchgate.net For example, the fluorescence lifetime of the ²F₅/₂ level in Yb³⁺ was observed to decrease with increasing Yb₂O₃ concentration. researchgate.net Similarly, doping with Eu³⁺ and Nd³⁺ in other crystal structures has been shown to introduce characteristic emission bands corresponding to the electronic transitions of these ions. researchgate.net
Table 1: Anticipated Effects of Rare Earth Dopants on Cerium Tripotassium Bis(phosphate) Properties
| Dopant Ion | Expected Structural Effect | Expected Spectroscopic Effect |
|---|---|---|
| Yb³⁺ | Lattice parameter modification depending on ionic radius difference with Ce³⁺. | Introduction of characteristic near-infrared emission; concentration-dependent fluorescence lifetime. researchgate.netnih.gov |
| Nd³⁺ | Potential for lattice distortion and creation of point defects. researchgate.net | Appearance of sharp emission bands in the near-infrared region, typical for Nd³⁺ transitions. researchgate.net |
Influence on Ionic Transport and Catalytic Activity
Doping with trivalent rare earth cations can significantly influence the ionic transport properties of phosphate materials by creating point defects, which can promote ionic motion and enhance conductivity. researchgate.net Studies on other doped crystalline systems have demonstrated that an appropriate level of disorder introduced by doping can be favorable for ionic conductivity by providing more sites for ion movement. researchgate.net This suggests that doping K₃Ce(PO₄)₂ with ions like Yb³⁺ or Nd³⁺ could be a viable strategy to enhance its performance in applications requiring ionic conduction, such as in solid-state electrolytes. nih.govresearchgate.net
The catalytic activity of cerium-based compounds is often linked to the redox couple of Ce³⁺/Ce⁴⁺. Doping can further modify this activity. Research on various rare earth phosphates has demonstrated their catalytic capabilities in reactions like dehydration and cracking. researchgate.net Specifically, CePO₄ has been identified as a highly active catalyst for the hydrolysis of sulfur hexafluoride (SF₆). nih.gov The introduction of other rare earth dopants into the K₃Ce(PO₄)₂ structure could tune the surface acidity and the number of active sites, thereby altering its catalytic performance. researchgate.netrsc.org Doping has been shown to improve the photocatalytic activity of other materials by adjusting bandgap energy and influencing the recombination of charge carriers. rsc.orghgxx.org
Fabrication and Characterization of Nanocomposites
To further enhance the functionality of Cerium Tripotassium Bis(phosphate), it can be integrated into nanocomposites, particularly with materials that offer complementary properties like high electrical conductivity and large surface area.
Integration with Carbonaceous Materials (e.g., Carbon Nanofibers)
Carbon nanofibers (CNFs) are an excellent choice for creating composites due to their exceptional mechanical, electrical, and thermal properties. The fabrication of cerium phosphate-based nanocomposites with carbonaceous materials often involves methods like hydrothermal synthesis followed by a sonochemical or stirring approach to ensure proper mixing and decoration of the carbon material with the phosphate nanoparticles. sbpmat.org.brmdpi.com
For instance, a common method involves synthesizing the cerium phosphate nanofibrils in a solution containing a dispersion of multi-walled carbon nanotubes (MWCNTs) or functionalized CNFs. sbpmat.org.brresearchgate.net The resulting product is a composite where the phosphate phase is intimately integrated with the carbon nanostructure. Characterization of these composites typically involves a suite of analytical techniques:
X-Ray Diffraction (XRD): To confirm the crystalline phases of the phosphate and the structure of the composite. researchgate.net
Electron Microscopy (SEM/TEM): To visualize the morphology, particle size, and the distribution of the phosphate on the carbon nanofibers. sbpmat.org.brnih.gov
Spectroscopy (FTIR, Raman): To identify the chemical bonds and vibrational modes, confirming the presence of both phosphate groups and the carbon material, and to study their interaction. sbpmat.org.br
Synergistic Effects in Composite Systems
The combination of cerium phosphates and carbonaceous materials in a composite system often leads to synergistic effects, where the performance of the composite is greater than the sum of its individual components. nih.gov In electrochemical applications, for example, the cerium phosphate provides a large active surface area and unique physiochemical properties related to the Ce³⁺/Ce⁴⁺ redox couple, while the carbon nanofibers offer excellent electrical conductivity and stability, facilitating efficient electron transfer. mdpi.com This synergy can result in enhanced sensitivity, a lower limit of detection, and better stability when the composite is used as an electrochemical sensor. mdpi.comresearchgate.net The combination of highly active CePO₄ with AlPO₄ has also been shown to create synergetic effects in catalytic activity. nih.gov
Table 2: Synergistic Effects in Cerium Phosphate/Carbon Nanofiber Composites
| Component | Contribution | Synergistic Outcome |
|---|---|---|
| Cerium Phosphate | High active surface area, ion conductivity, catalytic sites (Ce³⁺/Ce⁴⁺). mdpi.com | Enhanced electrochemical detection, improved catalytic efficiency. nih.govresearchgate.net |
| Carbon Nanofibers | High electrical conductivity, chemical stability, large surface area. mdpi.com | Facilitated electron transfer, stable structural support, increased active sites. |
Surface Functionalization for Enhanced Performance
Surface functionalization is a process that modifies the surface of a material to achieve specific properties or enhance its interaction with other components. For Cerium Tripotassium Bis(phosphate) composites, this often involves the modification of the carbonaceous material before composite formation. mdpi.com
Pristine carbon nanofibers can be treated with acids (e.g., a mixture of HNO₃ and H₂SO₄) to introduce functional groups like carboxyls (-COOH) and hydroxyls (-OH) onto their surface. mdpi.com This process, known as functionalization, offers several advantages:
Improved Dispersion: Functional groups increase the hydrophilicity and stability of the nanofibers in solvent dispersions, leading to a more uniform composite.
Enhanced Interfacing: The functional groups act as active sites for better binding and interaction with the cerium phosphate particles. mdpi.com
Increased Reactivity: Functionalization enhances the chemical reactivity and provides better redox properties compared to pristine nanofibers. mdpi.com
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways for Tailored Nanostructures
The synthesis of materials with controlled morphology at the nanoscale is paramount for tuning their physical and chemical properties. For Cerium Tripotassium Bis(phosphate), future research will likely focus on moving beyond traditional solid-state reaction methods, which are typically used for producing bulk powders. researchgate.net The development of novel synthetic pathways will be essential for creating tailored nanostructures such as nanoparticles, nanowires, and hierarchical assemblies.
Prospective research in this area includes:
Sol-gel and Hydrothermal/Solvothermal Methods: These low-temperature techniques offer precise control over particle size, morphology, and crystallinity. nih.gov For K₃Ce(PO₄)₂, these methods could enable the synthesis of highly uniform nanoparticles with specific surface characteristics.
Microwave-Assisted Synthesis: This approach can significantly reduce reaction times and potentially lead to the formation of unique nanostructures due to rapid and uniform heating. mdpi.com
Biomimetic and Template-Assisted Synthesis: Utilizing organic molecules or biological templates could guide the growth of intricate and highly ordered K₃Ce(PO₄)₂ nanostructures, mimicking natural biomineralization processes. acs.org
The ability to produce Cerium Tripotassium Bis(phosphate) in various nanoforms will open up new avenues for its application in catalysis, sensing, and advanced optics, where high surface area and quantum confinement effects play a crucial role.
Development of Advanced In-Situ Characterization Techniques
To truly understand the formation mechanisms and functional behavior of Cerium Tripotassium Bis(phosphate), the development and application of advanced in-situ characterization techniques are indispensable. These techniques allow for the real-time observation of material transformations under reaction conditions or during operation. gatech.eduacs.org
Future research should prioritize:
In-situ X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis: These methods can provide real-time structural information during the synthesis or thermal treatment of K₃Ce(PO₄)₂, revealing phase transitions and the evolution of crystalline and amorphous phases. gatech.edu
In-situ Spectroscopy (Raman, FTIR): Vibrational spectroscopies can monitor changes in the local coordination environment of the phosphate (B84403) and cerium ions during chemical reactions or under different environmental conditions.
In-situ Transmission Electron Microscopy (TEM): This powerful technique allows for the direct visualization of nanoscale structural and morphological changes, providing insights into crystal growth, phase transformations, and degradation mechanisms at the atomic level. gatech.edu
By combining these in-situ techniques, researchers can gain a dynamic understanding of the material's behavior, which is critical for optimizing its synthesis and performance in specific applications.
Design of Multifunctional Materials Based on Cerium Tripotassium Bis(phosphate)
The unique composition of Cerium Tripotassium Bis(phosphate), containing cerium, potassium, and phosphate groups, provides a versatile platform for designing multifunctional materials. Cerium's redox chemistry (Ce³⁺/Ce⁴⁺) and the structural flexibility of the phosphate framework are key attributes that can be exploited. mdpi.com
Future design strategies will likely involve:
Doping and Ion Substitution: Introducing other lanthanide or transition metal ions into the K₃Ce(PO₄)₂ structure could impart or enhance properties such as luminescence, magnetism, and catalytic activity.
Composite and Hybrid Materials: Integrating K₃Ce(PO₄)₂ nanoparticles with other materials, such as conductive polymers, graphene, or other functional oxides, could lead to novel composites with synergistic properties for applications in energy storage, catalysis, and biomedical fields. nih.govfrontiersin.org
Surface Functionalization: Modifying the surface of K₃Ce(PO₄)₂ nanostructures with organic molecules or biomolecules can tailor their interaction with the surrounding environment, enabling applications in targeted drug delivery, biosensing, and environmental remediation. nih.govresearchgate.net
The goal is to create advanced materials where multiple functionalities are integrated into a single system, leading to enhanced performance and new technological possibilities.
Upscaling of Synthesis and Application Processes
For any promising material to transition from the laboratory to industrial application, the development of scalable and cost-effective synthesis and processing methods is crucial. While initial research may focus on small-scale synthesis to understand fundamental properties, future efforts must address the challenges of large-scale production of Cerium Tripotassium Bis(phosphate).
Key areas for future research include:
Continuous Flow Synthesis: Moving from batch to continuous flow reactors can offer better control over reaction parameters, leading to more consistent product quality and higher production volumes.
Optimization of Precursor Costs and Availability: Identifying and utilizing low-cost and readily available starting materials will be essential for the economic viability of large-scale production.
Process Intensification: Investigating methods to increase the efficiency of the synthesis process, such as through improved reactor design or the use of catalysts, will be important for reducing energy consumption and waste generation.
Successfully addressing these challenges will be a critical step in realizing the practical applications of Cerium Tripotassium Bis(phosphate)-based materials.
Deeper Understanding of Structure-Property Relationships through Combined Experimental and Theoretical Approaches
A fundamental understanding of the relationship between the atomic structure and the macroscopic properties of Cerium Tripotassium Bis(phosphate) is essential for its rational design and optimization. This requires a synergistic approach that combines advanced experimental characterization with robust theoretical modeling. acs.org
Future research in this domain should focus on:
Computational Modeling: Employing first-principles calculations, such as Density Functional Theory (DFT), can predict the electronic band structure, defect chemistry, and surface properties of K₃Ce(PO₄)₂, providing insights that are often difficult to obtain experimentally. acs.org
Advanced Spectroscopic and Microscopic Analysis: Correlating the data from techniques like X-ray Photoelectron Spectroscopy (XPS), Nuclear Magnetic Resonance (NMR), and high-resolution TEM with theoretical models will provide a comprehensive picture of the material's structure at multiple length scales. mdpi.com
Property-Driven Materials Design: Using computational screening and machine learning approaches, researchers can accelerate the discovery of new compositions and structures based on K₃Ce(PO₄)₂ with desired properties for specific applications. acs.org
This integrated approach will not only deepen our fundamental understanding of this complex phosphate but also guide the development of next-generation materials with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing cerium tripotassium bis(phosphate), and how do reaction conditions influence crystallinity?
- Methodological Answer : Cerium tripotassium bis(phosphate) can be synthesized via coprecipitation or hydrothermal methods. For example, adjusting pH (5–7) during coprecipitation of cerium salts (e.g., CeCl₃) with tripotassium phosphate (K₃PO₄) improves crystallinity. Post-synthesis calcination (300–500°C) enhances phase purity, as confirmed by X-ray diffraction (XRD) . Hydrothermal synthesis at 120–180°C for 12–48 hours yields layered structures, critical for ion-exchange applications .
Q. Which analytical techniques are essential for confirming the structure and purity of cerium tripotassium bis(phosphate)?
- Methodological Answer :
- XRD : Identifies crystalline phases and lattice parameters (e.g., monoclinic or orthorhombic symmetry) .
- FTIR : Detects PO₄³⁻ vibrational modes (950–1100 cm⁻¹) and Ce–O bonding .
- SEM/EDS : Maps elemental distribution (Ce, K, P, O) and surface morphology .
- ICP-OES : Quantifies cerium-to-phosphate ratios to ensure stoichiometric accuracy .
Q. How does cerium substitution in phosphate matrices affect acid/base resistance?
- Methodological Answer : Substituting cerium into phosphate frameworks (e.g., nickel-cerium phosphates) improves stability in acidic/alkaline environments. For example, cerium substitution in nickel phosphate increases acid resistance by 40% (tested via immersion in 1M HCl for 24 hours). This is attributed to Ce³⁺/Ce⁴⁺ redox activity stabilizing the structure .
Advanced Research Questions
Q. What mechanisms underlie the ion-exchange capacity of cerium tripotassium bis(phosphate), and how can selectivity for heavy metals be optimized?
- Methodological Answer : The ion-exchange capacity arises from the layered structure with interlayer K⁺ ions, which are replaceable with cations like Cd²⁺ or Hg²⁺. Selectivity is tuned by modifying interlayer spacing (via calcination temperature) or functionalizing with sulfonic groups. Batch adsorption experiments (pH 4–6, 25–50°C) coupled with Langmuir isotherm modeling quantify binding affinity .
Q. How do conflicting XRD and spectroscopic data on cerium oxidation states in phosphate matrices arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from Ce³⁺/Ce⁴⁺ coexistence due to redox instability. Resolve via:
- XPS : Quantifies Ce³⁺ (885–900 eV) vs. Ce⁴⁺ (900–920 eV) oxidation states .
- Electron Paramagnetic Resonance (EPR) : Detects unpaired electrons in Ce³⁺ .
- Thermogravimetric Analysis (TGA) : Correlates weight loss with oxygen release from Ce⁴⁺ reduction .
Q. What role do phosphate precursors (e.g., K₃PO₄ vs. Na₃PO₄) play in tailoring the morphology of cerium phosphates?
- Methodological Answer : Potassium ions (K⁺) in K₃PO₄ act as structure-directing agents, promoting layered or porous architectures. In contrast, Na₃PO₄ favors denser structures due to smaller Na⁺ ionic radius. SEM and BET surface area analysis show K₃PO₄-derived materials exhibit 2–3× higher porosity, enhancing catalytic or adsorption applications .
Q. How can computational modeling (DFT, MD) predict the stability and electronic properties of cerium tripotassium bis(phosphate)?
- Methodological Answer : Density Functional Theory (DFT) calculates binding energies of Ce–O–P bonds, predicting thermal stability. Molecular Dynamics (MD) simulations model ion diffusion pathways in aqueous environments, aiding in designing membranes or catalysts. Experimental validation via Arrhenius plots of ionic conductivity is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
